molecular formula C20H17FN4OS B5566683 2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5566683
M. Wt: 380.4 g/mol
InChI Key: CPWGFRSYLWSDJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves several key reactions, such as the Suzuki reaction, hydrolysis, and amidation reactions. The formation of these compounds can be confirmed through various spectroscopic methods like FT-IR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for structural confirmation, revealing detailed molecular arrangements and conformations (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed via single-crystal X-ray diffraction, providing precise geometrical data. Density Functional Theory (DFT) calculations further aid in understanding the electronic structure, helping predict and compare physical and chemical properties to experimental data. For instance, the electrostatic potential and frontier molecular orbitals calculated through DFT provide insights into the compound's reactivity and interactions with other molecules (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine compounds participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The presence of both azabicyclo and amide functional groups in these molecules opens pathways for numerous chemical transformations, contributing to the synthesis of diverse chemical entities (Qin et al., 2019).

Scientific Research Applications

Synthesis and Structure Analysis

  • The compound and its analogs have been a subject of synthesis and structural analysis. For instance, a study by Qin et al. (2019) focused on the synthesis and crystal structure of a similar compound, highlighting its physicochemical properties through DFT study and X-ray diffraction (Qin et al., 2019)N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide and related compounds have been explored in various studies. Here's a summary of the findings:

Synthesis and Structure Analysis

  • The compound and its analogs have been a subject of synthesis and structural analysis. For instance, a study by Qin et al. (2019) focused on the synthesis and crystal structure of a similar compound, highlighting its physicochemical properties through DFT study and X-ray diffraction (Qin et al., 2019).

Biological Activity

  • Another study investigated the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, exploring their cytoprotective properties in various models (Starrett et al., 1989).
  • Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with antimycobacterial activity, demonstrating their potential as scaffolds for drug development (Lv et al., 2017).

Anticancer Research

  • The anticancer profile of newly synthesized BRAF inhibitors possessing an imidazo[1,2-a]pyridine scaffold was examined by Abdel‐Maksoud et al. (2019), highlighting their cytotoxic activity against various cancer cell lines (Abdel‐Maksoud et al., 2019).

Antitubercular Activity

  • A series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their antituberculosis activity. One compound in particular showed promising activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it is a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it is a drug or a biologically active compound, future research could focus on optimizing its activity, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-12(18-11-27-13(2)23-18)22-20(26)15-5-8-19-24-17(10-25(19)9-15)14-3-6-16(21)7-4-14/h3-12H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWGFRSYLWSDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-YL)ethyl]imidazo[1,2-A]pyridine-6-carboxamide

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